[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine
Description
Properties
IUPAC Name |
(1-thiomorpholin-4-ylcyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJCJULDXMESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine typically involves the nucleophilic substitution or condensation reaction between cyclohexylmethanamine and thiomorpholine. The core synthetic step is the formation of a bond between the cyclohexyl ring and the thiomorpholine nitrogen through a methanamine linkage.
- Reactants: Cyclohexylmethanamine and thiomorpholine
- Conditions: Controlled temperature (70–80°C), reaction time several hours
- Outcome: Formation of the target amine compound with high conversion efficiency
This method requires careful monitoring of temperature and reaction time to avoid side reactions and to maximize yield.
Detailed Reaction Conditions and Procedure
Synthetic Routes from Related Literature
While direct literature on this exact compound is limited, related synthetic methodologies for similar cyclohexylamine derivatives provide insight into preparation techniques:
Reductive amination approach:
Starting from protected aminocyclohexyl aldehydes, reductive amination with appropriate amines can yield cyclohexylamine derivatives. For example, patent WO2015056164A1 describes reductive amination of trans-(4-aminocyclohexyl)acetaldehyde derivatives with nitrogen-containing heterocycles under sodium triacetoxyborohydride catalysis to form amine intermediates. Though this patent focuses on related compounds, the principles are applicable for synthesizing cyclohexylmethanamine derivatives.Ring-opening and oxidation methods:
For cyclohexylamine analogs, ring-opening of cycloalkene oxides with secondary amines followed by oxidation (e.g., Swern oxidation) has been used to prepare α-aminocycloalkanones, which can be further transformed into amines. This multi-step approach is more complex but allows for stereoselective synthesis of cyclohexylamine derivatives.
Catalytic and Reagent Considerations
Catalysts:
Ruthenium-based catalysts (e.g., Ru3(CO)12) with phosphine ligands have been employed in related asymmetric hydrogenations and reductive aminations, which might be adapted for this compound’s synthesis to improve selectivity and yield.Reagents:
Sodium triacetoxyborohydride is commonly used for reductive amination due to its mildness and selectivity.
Other reagents include carbonyldiimidazole (CDI) for amide bond formation and trifluoroacetic acid (TFA) for deprotection steps in multi-step syntheses.
Summary Table of Preparation Methods
Research Findings and Notes
The direct reaction between cyclohexylmethanamine and thiomorpholine is the most practical and commonly referenced method for this compound, offering reasonable yields and manageable reaction conditions.
Reductive amination methods provide routes to related cyclohexylamine derivatives with potential for stereochemical control, which may be beneficial depending on the desired isomer of the product.
Multi-step oxidation and ring-opening strategies, while more complex, allow for the synthesis of enantiomerically enriched compounds, which could be relevant if chirality is a factor in the application of this compound.
Purification typically involves chromatographic techniques or crystallization to achieve high purity, essential for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine can undergo oxidation reactions, where the thiomorpholine ring may be oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the thiomorpholine ring may be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Pharmaceutical Applications
-
Lead Compound in Drug Discovery
- [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is being explored as a lead compound for developing new pharmaceuticals targeting various conditions, including infections and neurological disorders. Its structural features may contribute to its pharmacological properties, making it a candidate for further investigation in therapeutic applications.
-
Chemical Probes
- The compound can serve as a chemical probe to study biological processes. Its ability to interact with specific biological targets allows researchers to explore its mechanisms of action and potential therapeutic effects.
Predictive models such as the PASS (Prediction of Activity Spectra for Substances) program suggest that compounds with thiomorpholine rings often exhibit significant biological effects. These effects may include antimicrobial, analgesic, or neuroactive properties, making this compound a subject of interest for further biological studies.
Synthetic Routes
The synthesis of this compound can be achieved through various synthetic methods, which are essential for optimizing its biological properties. These methods typically involve the following steps:
- Reductive Amination : This method allows for the efficient construction of the target molecule from readily available precursors.
- Functional Group Modifications : The presence of functional groups in the compound enables diverse chemical transformations relevant to drug development.
Reactivity Studies
The chemical reactivity of this compound can be analyzed through various organic reactions. Understanding these reactions is crucial for elucidating the compound's potential interactions with biological targets.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Thiomorpholine | Contains a morpholine ring | Antimicrobial, analgesic |
| Cyclohexylamine | Cyclohexane with an amine group | Neuroactive, potential antidepressant |
| 4-Methylthiomorpholine | Methyl substitution on thiomorpholine | Enhanced bioactivity against bacteria |
This table highlights the diversity within this chemical class and underscores the potential uniqueness of this compound regarding its specific structural modifications that may enhance its therapeutic profile.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as:
- Molecular Docking Studies : These studies can provide insights into binding affinities and interaction modes with target proteins.
- In Vitro Assays : Testing the compound's efficacy against specific cell lines or pathogens can help establish its biological activity.
These studies are crucial for advancing the understanding of the compound's potential applications in drug development.
Mechanism of Action
The mechanism of action of [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
Core Structural Variations
The cyclohexylmethanamine backbone is common among analogs, but substituents vary significantly:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine | Thiomorpholine | C₁₁H₂₀N₂S | ~212.35 | Sulfur enhances lipophilicity |
| [1-(2,4-Dichlorophenyl)cyclohexyl]methanamine | 2,4-Dichlorophenyl | C₁₃H₁₇Cl₂N | ~266.20 | Halogenated aromatic; electron-withdrawing |
| 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine | Trifluoromethoxy | C₈H₁₄F₃NO | ~213.20 | Fluorine improves metabolic stability |
| 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine HCl | Trifluoroethyl (hydrochloride salt) | C₉H₁₅F₃N·HCl | ~231.70 | Salt form increases aqueous solubility |
| [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine HCl | Triazolopyridine | C₁₄H₂₁ClN₄ | ~280.79 | Nitrogen-rich heterocycle; potential kinase inhibition |
Biological Activity
Introduction
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine is a novel compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a cyclohexane ring with a thiomorpholine moiety and a methanamine group, this compound is hypothesized to interact with various biological targets, making it a candidate for pharmaceutical development.
Antimicrobial Properties
Research indicates that compounds containing thiomorpholine rings often exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. Predictive models such as PASS (Prediction of Activity Spectra for Substances) support this hypothesis, indicating potential antimicrobial activity based on structural analysis .
Cellular Effects
The compound has been shown to influence cellular processes by modulating signaling pathways, particularly the MAPK/ERK pathway. This modulation can lead to changes in cell proliferation and differentiation, impacting overall cellular homeostasis. Additionally, it may alter gene expression related to apoptosis and cell cycle regulation .
At the molecular level, this compound may exert its biological effects through specific binding interactions with enzymes and receptors. This can result in either inhibition or activation of enzymatic activity, affecting metabolic pathways critical for cell survival and function .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Thiomorpholine | Contains a morpholine ring | Antimicrobial, analgesic |
| Cyclohexylamine | Cyclohexane with an amine group | Neuroactive, potential antidepressant |
| 4-Methylthiomorpholine | Methyl substitution on thiomorpholine | Enhanced bioactivity against bacteria |
These comparisons highlight the potential therapeutic profile of this compound, particularly in relation to its structural modifications that may enhance its biological activity.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of compounds similar to this compound. For example:
- Study on Antimycobacterial Activity : A related compound was evaluated for its efficacy against Mycobacterium tuberculosis. Although this particular compound did not show significant activity, it provided insights into structure-activity relationships that could inform future modifications of this compound .
- Toxicity Studies : In vitro studies have indicated that certain derivatives of thiomorpholine are non-toxic at concentrations below 50 μM when tested against human cell lines. This suggests a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
